HeteroclitinP

Description

HeteroclitinP is a heteroclitic peptide designed to enhance the stability and immunogenicity of tumor-associated antigens (TAAs). These peptides are modified to improve their binding affinity to major histocompatibility complex class I (MHC-I) molecules, thereby enhancing the immune response against cancer cells .

Properties

Molecular Formula |

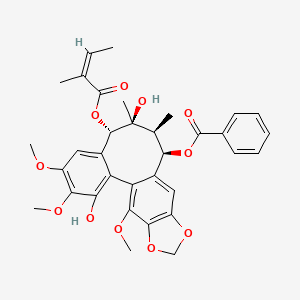

C34H36O11 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C34H36O11/c1-8-17(2)32(36)45-31-21-15-22(39-5)28(40-6)26(35)24(21)25-20(14-23-29(30(25)41-7)43-16-42-23)27(18(3)34(31,4)38)44-33(37)19-12-10-9-11-13-19/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1 |

InChI Key |

OVTCNUOAAZWEIL-MJPPSPGSSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heteroclitic peptides like HeteroclitinP are synthesized by introducing specific amino acid substitutions at key positions within the peptide sequence. These substitutions are designed to enhance the peptide’s binding affinity to T-cell receptors (TCRs) and MHC-I molecules . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of heteroclitic peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptides are then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Heteroclitic peptides undergo various chemical reactions, including:

Substitution Reactions: Introduction of specific amino acid substitutions to enhance binding affinity.

Oxidation and Reduction Reactions: Modifications to stabilize the peptide structure and improve immunogenicity.

Common Reagents and Conditions

Common reagents used in the synthesis of heteroclitic peptides include:

Amino Acid Derivatives: For SPPS.

Coupling Reagents: Such as HBTU and DIC for peptide bond formation.

Protecting Groups: To protect reactive side chains during synthesis.

Major Products Formed

The major products formed from these reactions are heteroclitic peptides with enhanced binding affinity to TCRs and MHC-I molecules, leading to improved immune responses against cancer cells .

Scientific Research Applications

Heteroclitic peptides like HeteroclitinP have several scientific research applications:

Cancer Immunotherapy: Enhancing the immune response against tumor cells by improving the binding affinity of TAAs to MHC-I molecules.

Vaccine Development: Designing vaccines with improved antigenic efficacy by using heteroclitic peptides.

Immunological Research: Studying the interactions between TCRs and MHC-I molecules to develop new immunotherapeutic strategies.

Mechanism of Action

Heteroclitic peptides exert their effects by enhancing the stability and immunogenicity of TAAs. The specific amino acid substitutions introduced in the peptide sequence improve the binding affinity to TCRs and MHC-I molecules. This enhanced binding leads to a more potent CD8+ T cell response, breaking the immunological tolerance and inducing a stronger immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Trp2 Antigen: A heteroclitic peptide specific for mouse melanoma B16F10 cells.

HPV-E7 Antigen: A heteroclitic peptide specific for TC1 tumor cell lines.

Uniqueness of HeteroclitinP

HeteroclitinP is unique due to its specific amino acid substitutions designed to enhance the binding affinity to TCRs and MHC-I molecules. This results in a more potent immune response compared to other similar heteroclitic peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.